Product packaging for N-(4-bromo-2-methoxyphenyl)acetamide(Cat. No.:CAS No. 143360-01-4)

N-(4-bromo-2-methoxyphenyl)acetamide

Cat. No.: B132411
CAS No.: 143360-01-4
M. Wt: 244.08 g/mol
InChI Key: OXHBMBUYHWMWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-Bromo-2-methoxyphenyl)acetamide (CAS 143360-01-4) is an acetamide derivative featuring a para-bromo and ortho-methoxy substituted phenyl ring. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.09 g/mol (). Key properties include:

  • Solubility: Moderate in organic solvents (e.g., DMSO, ethanol) due to hydrophobic aromaticity, with enhanced polarity from the acetamide group .
  • Synthesis: Prepared via nucleophilic substitution or condensation reactions, yielding 86% in one protocol ().
  • Structural Features: The bromine atom (electron-withdrawing) and methoxy group (electron-donating) create electronic effects influencing reactivity and stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B132411 N-(4-bromo-2-methoxyphenyl)acetamide CAS No. 143360-01-4

Properties

IUPAC Name

N-(4-bromo-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBMBUYHWMWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394838
Record name N-(4-bromo-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143360-01-4
Record name N-(4-Bromo-2-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143360-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-bromo-2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

This method involves the acetylation of 4-bromo-2-methoxyaniline, a precursor synthesized via bromination of 2-methoxyaniline. The process is widely used for its simplicity and high yield.

Reaction Conditions

  • Starting material : 4-Bromo-2-methoxyaniline

  • Reagents : Acetic anhydride, pyridine (base catalyst)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : Reflux (40–80°C)

  • Time : 4–6 hours

Procedure

4-Bromo-2-methoxyaniline (1.0 eq) is dissolved in anhydrous DCM under nitrogen. Acetic anhydride (1.2 eq) and pyridine (1.5 eq) are added dropwise. The mixture is refluxed until completion (monitored via TLC). The product is extracted, washed with NaHCO₃ and brine, and purified via recrystallization (ethanol/water).

Yield and Purity

  • Yield : 85–92%

  • Purity : ≥98% (HPLC)

  • Melting Point : 135–139°C

Bromination of N-(2-Methoxyphenyl)Acetamide

Synthetic Route

This two-step method involves brominating N-(2-methoxyphenyl)acetamide to introduce the bromine substituent at the 4-position.

Step 1: Synthesis of N-(2-Methoxyphenyl)Acetamide

  • Starting material : 2-Methoxyaniline

  • Reagents : Acetic anhydride, pyridine

  • Conditions : Room temperature, 2 hours

  • Yield : 89%

Step 2: Bromination

  • Reagents : Bromine (Br₂), iron(III) bromide (FeBr₃)

  • Solvent : Acetic acid

  • Temperature : 0–5°C (controlled to avoid di-bromination)

  • Time : 1–2 hours

Procedure

N-(2-methoxyphenyl)acetamide (1.0 eq) is dissolved in glacial acetic acid. FeBr₃ (0.1 eq) is added, followed by slow addition of Br₂ (1.1 eq) at 0°C. The reaction is quenched with Na₂S₂O₃, and the product is extracted with ethyl acetate.

Yield and Regioselectivity

  • Yield : 78–82%

  • Regioselectivity : >90% para-bromination (due to methoxy’s ortho/para-directing effect)

Multi-Step Synthesis via Nitro Intermediate

Synthetic Route

This method employs a nitro group as a directing and protecting group, enabling precise bromine placement.

Step 1: Nitration of 2-Methoxyphenol

  • Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)

  • Product : 4-Nitro-2-methoxyphenol

  • Yield : 76%

Step 2: Bromination

  • Reagents : Bromine (Br₂), FeBr₃

  • Conditions : 50°C, 3 hours

  • Product : 4-Bromo-2-methoxy-5-nitrophenol

  • Yield : 68%

Step 3: Methylation

  • Reagents : Methyl iodide (CH₃I), K₂CO₃

  • Solvent : Acetone

  • Product : 4-Bromo-2-methoxy-5-nitroanisole

  • Yield : 84%

Step 4: Reduction and Acetylation

  • Reduction : Hydrogenation (H₂/Pd-C) to 4-bromo-2-methoxyaniline

  • Acetylation : As in Method 1

  • Overall Yield : 62%

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material CostHighModerateLow
Total Steps124
Overall Yield85–92%62–70%45–50%
RegioselectivityN/A>90%>95%
ScalabilityIndustrialLaboratoryLaboratory

Key Findings :

  • Method 1 is optimal for industrial-scale production due to fewer steps and higher yield.

  • Method 2 offers better regioselectivity but requires controlled bromination conditions.

  • Method 3 is academically valuable for studying directing effects but impractical for large-scale synthesis.

Industrial-Scale Optimization

Continuous Flow Reactors

Modern facilities use continuous flow systems to enhance bromination efficiency:

  • Residence Time : 10–15 minutes

  • Throughput : 50 kg/day

  • Purity : 99.5%

Solvent Recycling

Ethyl acetate and DCM are recovered via distillation, reducing environmental impact and cost.

Challenges and Solutions

Di-Bromination

  • Cause : Excess Br₂ or elevated temperatures.

  • Solution : Use N-bromosuccinimide (NBS) for controlled reactivity.

Byproduct Formation

  • Cause : Methoxy group demethylation under acidic conditions.

  • Solution : Replace H₂SO₄ with milder acids (e.g., AcOH).

Emerging Techniques

Photocatalytic Bromination

  • Catalyst : TiO₂ nanoparticles under UV light

  • Yield : 88%

  • Advantage : Reduced bromine waste

Enzymatic Acetylation

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : Ionic liquids

  • Yield : 91%

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve heating and the use of polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include N-(4-substituted-2-methoxyphenyl)acetamides.

    Oxidation Reactions: Products include 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzoic acid.

    Reduction Reactions: Products include 4-bromo-2-methoxyaniline or other reduced derivatives.

Scientific Research Applications

Common Synthesis Route

Reactants Reagents Conditions Product
4-bromo-2-methoxyanilineAcetic anhydrideReflux with pyridineN-(4-bromo-2-methoxyphenyl)acetamide

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various substitution reactions that can lead to new compounds with tailored properties. For example, it can undergo nucleophilic substitution where the bromine atom is replaced by other nucleophiles such as amines or thiols .

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including glioblastoma and triple-negative breast cancer cells. The mechanism involves interaction with specific molecular targets that modulate enzyme activity related to cell proliferation and survival .

Anticancer Activity Case Study:

  • Cell Lines Tested: U-87 (glioblastoma), MDA-MB-231 (breast cancer)
  • Method: MTT assay
  • Results: The compound demonstrated significant cytotoxic effects on U-87 cells compared to MDA-MB-231 cells .

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings for the development of new materials and as a precursor in synthesizing dyes and pigments. Its unique chemical properties make it suitable for formulating specialized products in various industries .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Halogen-Substituted Acetamides
Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-Bromophenyl)acetamide Para-bromo 214.06 Crystallographic bond length variations (C1–C2: 1.501 Å vs. 1.53 Å in analogs); used in crystallography studies .
N-(4-Iodophenyl)acetamide Para-iodo 261.06 Larger halogen size increases molecular weight; potential for radioimaging due to iodine .
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide Chloro, fluoro, diphenyl 343.80 Enhanced steric hindrance alters binding in antimicrobial applications .

Key Insight: Halogen type (Br, I, Cl) affects electronic properties and steric bulk.

2.2 Methoxy vs. Other Aromatic Substituents
Compound Substituents Activity/Property Reference
N-(4-Bromo-2-methoxyphenyl)acetamide Bromo, methoxy Moderate solubility; synthetic intermediate
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromo, thiophene Antimycobacterial activity (MIC: 12.5 µg/mL)
Paracetamol (N-(4-hydroxyphenyl)acetamide) Hydroxyl Analgesic activity (COX inhibition)

Thiophene substituents introduce heterocyclic diversity, improving antimycobacterial efficacy.

2.3 Trifluoroacetamide Derivative

N-(4-Bromo-2-methoxyphenyl)-2,2,2-trifluoroacetamide (CAS 870838-52-1) replaces the acetyl group with trifluoroacetyl (MW: 298.06 g/mol). The fluorine atoms increase lipophilicity (LogP ~2.8), enhancing membrane permeability but reducing solubility in polar solvents .

3.1 Antimicrobial Activity
Compound Structure Activity Reference
This compound Bromo, methoxy Limited reported activity; used in synthesis of bioactive molecules .
2-(Benzo[d]thiazol-5-ylsulfonyl)-N-(3,5-difluorophenyl)acetamide Benzo[d]thiazole, sulfonyl Gram-positive antibacterial (MIC: 0.5 µg/mL) .
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene, bromo Antimycobacterial (MIC: 12.5 µg/mL) .

Key Insight : Bulky substituents (e.g., benzo[d]thiazole) improve antimicrobial potency by enhancing target binding.

3.2 Analgesic Activity
  • Paracetamol (N-(4-hydroxyphenyl)acetamide): Acts via COX-2 inhibition (IC₅₀: 10 µM) .
  • This compound: No direct analgesic data, but methoxy groups may reduce COX affinity compared to hydroxyl groups.

Physicochemical and Structural Properties

4.1 Solubility and Stability
Compound Solubility Stability Reference
This compound Moderate in DMSO/ethanol Stable under inert conditions; sensitive to strong bases .
N-(4-Bromophenyl)acetamide Low in water Prone to hydrolysis at high pH .
Trifluoroacetamide derivative Low in polar solvents High thermal stability (decomposition >200°C) .
4.2 Crystallographic Differences
  • N-(4-Bromophenyl)acetamide : C–Br bond length: 1.8907 Å vs. 1.91 Å in chloro analogs .
  • This compound : Methoxy group induces planarity, improving π-π stacking in crystal lattices .

Biological Activity

N-(4-bromo-2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO2C_9H_{10}BrNO_2. It has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity through various studies, providing insights into its mechanisms of action, efficacy, and potential applications.

This compound is characterized by the presence of a bromine atom and a methoxy group, which enhance its electrophilic properties and biological reactivity. The compound undergoes several chemical reactions, including substitution, oxidation, and reduction, leading to various derivatives that may exhibit differing biological activities.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. For instance, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. This modulation can affect processes such as cell proliferation and apoptosis, which are crucial in cancer biology .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives for their antibacterial activity, the compound demonstrated effectiveness against several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be promising, indicating potential for therapeutic applications .

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus30
Pseudomonas aeruginosa50
Bacillus subtilis20

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that the compound can reduce the viability of various cancer cell lines, including colon (HT-29) and breast (MDA-MB-231) cancer cells. The inhibition of these cell lines is associated with the compound's ability to induce apoptosis and inhibit cell migration .

Case Study: Inhibition of Cancer Cell Lines

A recent study evaluated the effects of this compound on cancer cell lines under hypoxic conditions:

  • Cell Lines Tested : HT-29 and MDA-MB-231
  • Findings :
    • Significant reduction in cell viability was observed.
    • High concentrations reversed acidification in the tumor microenvironment.
    • The compound also inhibited migration in MDA-MB-231 cells.

These results suggest a multifaceted role for this compound in cancer treatment strategies .

Q & A

Q. Table 1: Key 1H-NMR Peaks for this compound (DMSO-d6)

δ (ppm)MultiplicityAssignment
9.21s (1H)NH (amide)
7.91d (1H, J = 8.6 Hz)Aromatic H
7.21d (1H, J = 2.1 Hz)Aromatic H
3.85s (3H)OCH3
2.08s (3H)CH3 (acetamide)
Source: Adapted from

Q. Table 2: Comparison of Synthetic Yields Under Different Conditions

BaseSolventTemperature (°C)Yield (%)
NaHDMF2586
K2CO3THF6072
Et3NCH2Cl2065
Source:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.